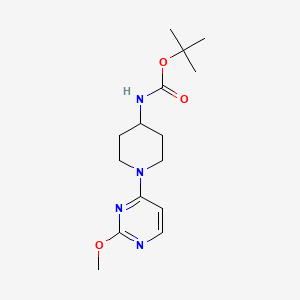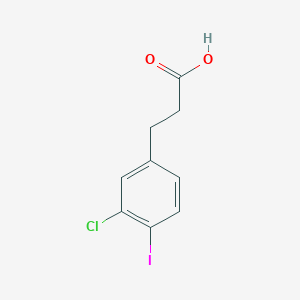
Benzenepropanoic acid, 3-chloro-4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 3-chloro-4-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a propanoic acid group, a chlorine atom at the third position, and an iodine atom at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-chloro-4-iodo- typically involves multi-step organic reactions. One common method starts with the halogenation of benzene derivatives. For instance, the preparation might involve the chlorination of a benzene ring followed by iodination under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the selective substitution of chlorine and iodine atoms on the benzene ring .
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-chloro-4-iodo- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, 3-chloro-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylic acids .
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 3-chloro-4-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 3-chloro-4-iodo- involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms intermediates that undergo further transformations. The presence of chlorine and iodine atoms can influence the reactivity and stability of the compound, making it suitable for specific applications .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenepropanoic acid, 3-chloro-4-bromo-
- Benzenepropanoic acid, 3-chloro-4-fluoro-
- Benzenepropanoic acid, 3-chloro-4-methyl-
Uniqueness
Benzenepropanoic acid, 3-chloro-4-iodo- is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens can influence the compound’s reactivity, making it distinct from other similar compounds. The iodine atom, being larger and more polarizable, can enhance certain chemical properties, such as its ability to participate in specific types of reactions .
Propiedades
Fórmula molecular |
C9H8ClIO2 |
|---|---|
Peso molecular |
310.51 g/mol |
Nombre IUPAC |
3-(3-chloro-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Clave InChI |
MSFLIGAGELBQSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC(=O)O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


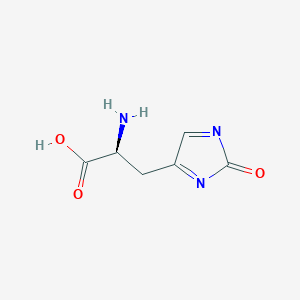
![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)
![tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12328325.png)
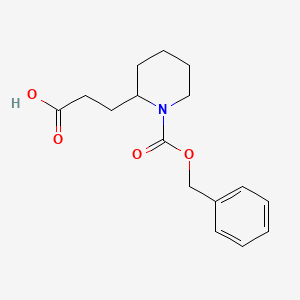
![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
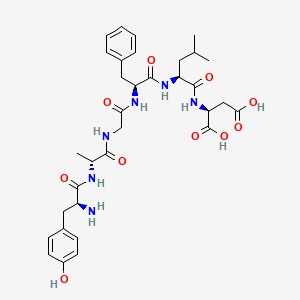
![6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-](/img/structure/B12328338.png)
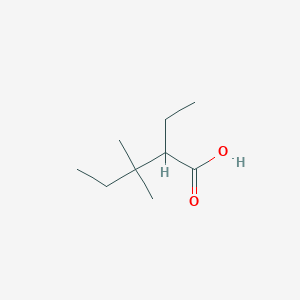
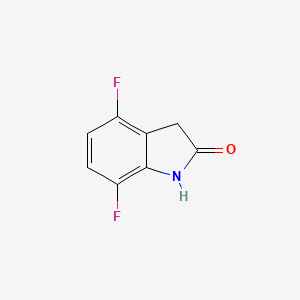

![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
